An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone: Core Properties and Scientific Profile
An In-depth Technical Guide to (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone: Core Properties and Scientific Profile
For Researchers, Scientists, and Drug Development Professionals
Abstract
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a heterocyclic ketone with a scaffold of significant interest in medicinal chemistry and materials science. The thiazole ring is a key structural motif found in numerous biologically active compounds, including approved pharmaceuticals.[1][2][3] This technical guide provides a comprehensive overview of the core properties of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, including its predicted physicochemical and spectroscopic characteristics. Drawing upon data from structurally related analogs, this document offers plausible synthetic routes and discusses the potential biological significance of this class of compounds. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of novel thiazole derivatives.
Molecular Structure and Physicochemical Properties
The fundamental characteristics of a molecule are dictated by its structure. Understanding these properties is critical for predicting its behavior in various chemical and biological systems.
1.1. Chemical Structure and Nomenclature
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IUPAC Name: (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
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Molecular Formula: C₁₁H₉NOS
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Molecular Weight: 203.26 g/mol
1.2. Predicted Physicochemical Data
Due to the limited availability of direct experimental data for (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone, the following properties are predicted based on data from structurally similar compounds, such as phenyl-thiazol-2-yl-methanone and other substituted thiazoles.[4][5]
| Property | Predicted Value | Notes |
| Melting Point (°C) | 80 - 120 | Expected to be a solid at room temperature. The melting point of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 201°C.[5] |
| Boiling Point (°C) | > 300 | High boiling point is anticipated due to the aromatic nature and molecular weight. The boiling point of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 379.6°C at 760mmHg.[5] |
| Solubility | Soluble in organic solvents (e.g., DMSO, DMF, Chloroform, Methanol). Sparingly soluble in water. | The presence of the polar ketone and thiazole groups may impart some water solubility, but the phenyl and methyl groups suggest a preference for organic solvents. |
| pKa | Weakly basic | The nitrogen atom in the thiazole ring is expected to have a low pKa, typical of aromatic heterocyclic systems. |
| LogP | 2.5 - 3.5 | The predicted octanol-water partition coefficient suggests moderate lipophilicity, a key parameter in drug design. The LogP of the related 2-methyl-4-phenyl-1,3-thiazole-5-carboxylic acid is 2.81670.[5] |
Synthesis and Reactivity
The synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone can be approached through established methods for thiazole ring formation, most notably the Hantzsch thiazole synthesis.
2.1. Proposed Synthetic Pathway
A plausible and widely utilized method involves the condensation of a thioamide with an α-haloketone. In this case, thioacetamide can be reacted with 2-bromo-1-phenylethan-1-one (phenacyl bromide) to yield the target compound.
Diagram: Proposed Synthesis of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone
Caption: A general scheme for the Hantzsch synthesis of the target molecule.
2.2. Experimental Protocol: General Hantzsch Thiazole Synthesis
This protocol is a generalized procedure based on common practices for this type of reaction.
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Reaction Setup: To a solution of thioacetamide (1.0 equivalent) in a suitable solvent such as ethanol, add 2-bromo-1-phenylethan-1-one (1.0 equivalent).
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Reaction Conditions: The mixture is typically heated to reflux for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
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Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is then dissolved in an organic solvent (e.g., ethyl acetate) and washed with a saturated aqueous solution of sodium bicarbonate and then with brine.
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Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford the pure (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.
Spectroscopic Characterization
The structural elucidation of (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone relies on a combination of spectroscopic techniques. The following are predicted spectral data based on analogous structures.[6][7][8]
3.1. Predicted ¹H NMR Spectrum (400 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 8.0 - 7.8 | m | 2H | Aromatic protons (ortho to C=O) |
| ~ 7.6 - 7.4 | m | 3H | Aromatic protons (meta and para to C=O) |
| ~ 7.3 | s | 1H | Thiazole H-5 |
| ~ 2.8 | s | 3H | Methyl (CH₃) |
3.2. Predicted ¹³C NMR Spectrum (100 MHz, CDCl₃)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 190.0 | Carbonyl (C=O) |
| ~ 165.0 | Thiazole C-2 |
| ~ 150.0 | Thiazole C-4 |
| ~ 138.0 | Aromatic C (ipso to C=O) |
| ~ 133.0 | Aromatic CH (para to C=O) |
| ~ 129.0 | Aromatic CH (ortho to C=O) |
| ~ 128.5 | Aromatic CH (meta to C=O) |
| ~ 120.0 | Thiazole C-5 |
| ~ 20.0 | Methyl (CH₃) |
3.3. Predicted Infrared (IR) Spectroscopy
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | Aromatic C-H stretch |
| ~ 1660 | Carbonyl (C=O) stretch |
| ~ 1580, 1450 | Aromatic C=C stretch |
| ~ 1520 | Thiazole ring stretch |
3.4. Mass Spectrometry (MS)
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Expected [M]+: m/z = 203.04
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Fragmentation Pattern: Key fragments would likely arise from the cleavage of the bond between the carbonyl group and the thiazole ring, as well as fragmentation of the phenyl and thiazole rings.
Potential Biological and Pharmacological Significance
The thiazole nucleus is a cornerstone in medicinal chemistry, being a key component of numerous drugs.[1][2][3] Thiazole derivatives have demonstrated a wide array of biological activities, including:
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Antimicrobial and Antifungal Activity: Many thiazole-containing compounds exhibit potent activity against various strains of bacteria and fungi.[2][3]
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Anti-inflammatory Properties: Certain thiazole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, suggesting potential as anti-inflammatory agents.[9]
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Anticancer Activity: The thiazole scaffold is present in several anticancer agents, and novel derivatives are continuously being explored for their cytotoxic effects against various cancer cell lines.[1][3][10]
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Anticonvulsant Activity: Some thiazole derivatives have shown promise in preclinical models of epilepsy.[3]
Given these precedents, (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone represents a valuable lead compound for further investigation and derivatization in drug discovery programs.
Diagram: Workflow for Biological Screening
Caption: A generalized workflow for the biological evaluation of a novel compound.
Safety and Handling
As with any chemical compound, proper safety precautions should be observed when handling (2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.
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Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
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Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.
For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) for this compound or a closely related analog.
Conclusion
(2-Methyl-1,3-thiazol-4-yl)(phenyl)methanone is a molecule with significant potential, stemming from the well-established importance of the thiazole scaffold in medicinal chemistry. This technical guide has provided a predictive overview of its fundamental properties, plausible synthetic routes, and expected spectroscopic characteristics based on data from structurally related compounds. The information presented serves as a valuable starting point for researchers interested in exploring the synthesis and potential applications of this and related thiazole derivatives in drug discovery and materials science. Further experimental validation of these predicted properties is a necessary next step in fully characterizing this promising compound.
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